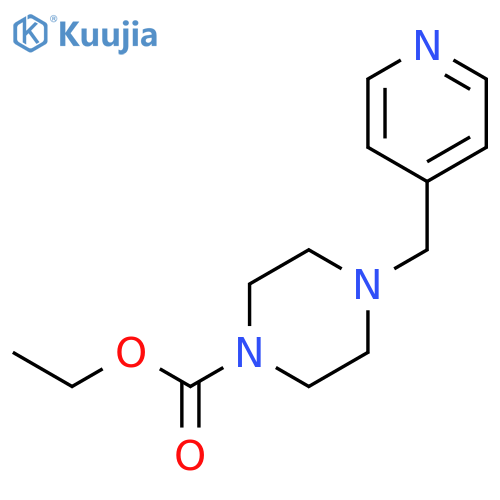

Cas no 143210-48-4 (Ethyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate)

Ethyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate

- 1-Piperazinecarboxylicacid, 4-(4-pyridinylmethyl)-, ethyl ester

- 1-Pyridin-4-ylmethylpiperidine-4-carboxylic acid ethyl ester

- 4-(4-pyridylmethyl)-1-piperazinecarboxylic acid,ethyl ester

- Pyridin-4-ylmethylpiperidine-4-carboxylic acid

- 4-Piperidinecarboxylic acid, 1-(4-pyridinylmethyl)-, ethyl ester

- 138030-54-3

- AMY15351

- Ethyl 1-[(pyridin-4-yl)methyl]piperidine-4-carboxylate

- AKOS009073995

- Ethyl 1-(pyridin-4-ylmethyl)piperidine-4-carboxylate

- DTXSID40435377

- 1-Pyridin-4-ylmethylpiperidine-4-carboxylic acid ethyl. ester

- FT-0654408

- 4-Piperidinecarboxylicacid, 1-(4-pyridinylmethyl)-, ethyl ester

- ethyl 1-((pyridin-4-yl)methyl)piperidine-4-carboxylate

- SCHEMBL12204641

- FT-0741919

- 143210-48-4

- Ethyl4-(pyridin-4-ylmethyl)piperazine-1-carboxylate

- DB-001599

-

- インチ: InChI=1S/C13H19N3O2/c1-2-18-13(17)16-9-7-15(8-10-16)11-12-3-5-14-6-4-12/h3-6H,2,7-11H2,1H3

- InChIKey: PCSYSGZPYOBZAD-UHFFFAOYSA-N

- SMILES: N1C=CC(CN2CCN(C(OCC)=O)CC2)=CC=1

計算された属性

- 精确分子量: 248.15200

- 同位素质量: 248.152477885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 18

- 回転可能化学結合数: 5

- 複雑さ: 257

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.4

- トポロジー分子極性表面積: 42.4Ų

じっけんとくせい

- PSA: 42.43000

- LogP: 1.79460

Ethyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate Security Information

Ethyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ethyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM170358-1g |

ethyl 1-(pyridin-4-ylmethyl)piperidine-4-carboxylate |

143210-48-4 | 95% | 1g |

$95 | 2023-02-18 | |

| Chemenu | CM170358-5g |

ethyl 1-(pyridin-4-ylmethyl)piperidine-4-carboxylate |

143210-48-4 | 95% | 5g |

$310 | 2021-08-05 | |

| Ambeed | A660033-5g |

Ethyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate |

143210-48-4 | 95+% | 5g |

$266.0 | 2024-04-23 | |

| Chemenu | CM170358-5g |

ethyl 1-(pyridin-4-ylmethyl)piperidine-4-carboxylate |

143210-48-4 | 95% | 5g |

$293 | 2023-02-18 | |

| Alichem | A029186905-5g |

Ethyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate |

143210-48-4 | 95% | 5g |

$400.00 | 2022-04-02 | |

| Ambeed | A660033-1g |

Ethyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate |

143210-48-4 | 95+% | 1g |

$86.0 | 2024-04-23 |

Ethyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate 関連文献

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

Ethyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylateに関する追加情報

Ethyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate: A Comprehensive Overview

Ethyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate, with CAS No. 143210-48-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperazine ring with a pyridine moiety and an ethoxy carboxylic acid ester group. The piperazine ring is a six-membered saturated ring containing two nitrogen atoms, while the pyridine group introduces aromaticity and potential for hydrogen bonding. The ethoxy carboxylic acid ester group adds to the compound's versatility, making it a valuable building block in various chemical reactions.

Recent studies have highlighted the importance of Ethyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate in drug design and development. Its structure allows for easy functionalization, enabling researchers to explore its potential as a precursor for bioactive molecules. For instance, the compound has been utilized in the synthesis of novel antidepressants and neuroprotective agents, where the piperazine ring plays a crucial role in modulating pharmacokinetic properties such as solubility and bioavailability.

The synthesis of Ethyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate involves a series of well-established organic reactions. Typically, the process begins with the preparation of piperazine derivatives, followed by alkylation to introduce the pyridine moiety. The final step involves esterification to attach the ethoxy carboxylic acid group. This multi-step synthesis ensures high purity and structural integrity, making it suitable for both academic research and industrial applications.

In terms of applications, Ethyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate has found use in materials science as well. Its ability to form stable complexes with metal ions has led to its exploration in the development of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties such as high surface area and porosity, making them ideal candidates for gas storage and catalysis.

Moreover, recent advancements in green chemistry have prompted researchers to investigate more sustainable methods for synthesizing Ethyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate. Techniques such as microwave-assisted synthesis and enzymatic catalysis are being explored to reduce environmental impact while maintaining product quality. These efforts align with global initiatives to promote eco-friendly chemical processes.

The compound's stability under various conditions has also been a focal point of recent research. Studies have demonstrated that Ethyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate exhibits excellent thermal stability, making it suitable for high-temperature applications. Additionally, its resistance to hydrolysis under physiological conditions enhances its potential as a drug candidate.

In conclusion, Ethyl 4-(pyridin-4-yLmethyl)piperazine -1 -carbox ylate (CAS No. 143210 -48 -4) is a versatile compound with wide-ranging applications in chemistry and pharmacology. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new possibilities, this compound is poised to make significant contributions to both academic and industrial sectors.

143210-48-4 (Ethyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate) Related Products

- 2138816-86-9(2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene)

- 2169605-01-8(4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid)

- 2486086-41-1(1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid)

- 2228408-49-7(3,3-difluoro-3-(1-methyl-1H-indazol-3-yl)propan-1-ol)

- 30839-61-3(N-Methyl-1-phenylcyclobutanamine)

- 926246-96-0(N-(3-Fluoro-4-methylphenyl)-2-hydroxyacetamide)

- 1936404-77-1(2-amino-3-chloro-4-methoxybenzonitrile)

- 2034537-56-7(5-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide)

- 2489-77-2(1,3,3-trimethylthiourea)

- 229180-63-6(N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester)